molecular formula C12H13N5O2 B1299182 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide CAS No. 436088-53-8

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B1299182
CAS No.: 436088-53-8
M. Wt: 259.26 g/mol
InChI Key: CNIFNMYBLJUKQF-UHFFFAOYSA-N
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Description

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide is a complex organic compound that belongs to the imidazole family This compound is characterized by the presence of an imidazole ring substituted with carboxylic acid groups at positions 4 and 5, an amide group attached to a phenyl ring at position 4, and a methylamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of glyoxal and ammonia in the presence of a suitable catalyst.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups at positions 4 and 5 can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Phenyl Amide Group: The phenyl amide group can be attached through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Methylamide Group: The methylamide group can be introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be done by:

    Scaling Up the Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The amide and methylamide groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Imidazole derivatives with higher oxidation states.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Imidazoledicarboxylic acid: A simpler analog with only carboxylic acid groups at positions 4 and 5.

    2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Contains a phenyl group at position 2 instead of the amide and methylamide groups.

    2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group at position 2.

Uniqueness

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both an amide group attached to a phenyl ring and a methylamide group, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

4-N-(4-aminophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,18)(H,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIFNMYBLJUKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356982
Record name 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-53-8
Record name 1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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